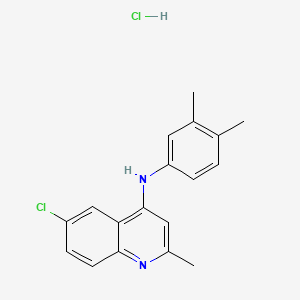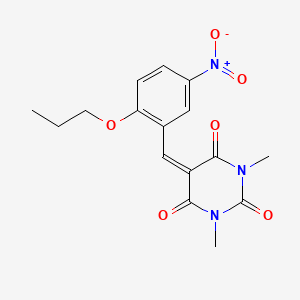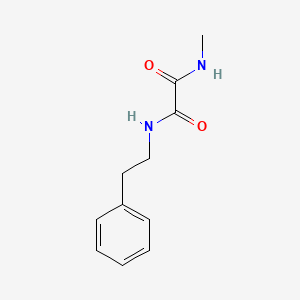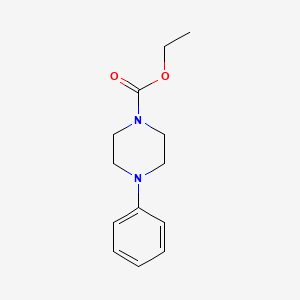
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride, also known as CDMQ, is a synthetic compound with potential therapeutic benefits. The compound belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. CDMQ has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. In
作用机制
The mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is not fully understood. However, studies have suggested that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways. For example, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have shown that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments is its relative ease of synthesis. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can be prepared using standard laboratory techniques, and the compound is stable under normal laboratory conditions. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have a range of pharmacological effects, making it a useful tool for studying various biological processes.
However, there are also some limitations to using 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in lab experiments. One limitation is that the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is not fully understood, which makes it difficult to interpret some of the results obtained from experiments. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have some cytotoxic effects, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. One area of interest is the development of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride, which could provide insights into the biological processes that underlie its pharmacological effects. Finally, further studies are needed to determine the safety and efficacy of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride in humans, which could pave the way for the development of new therapies based on this compound.
Conclusion:
In conclusion, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is a promising synthetic compound with potential therapeutic benefits. The compound has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is relatively straightforward, and the compound is stable under normal laboratory conditions. However, further studies are needed to fully understand the mechanism of action of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride and to determine its safety and efficacy in humans.
合成方法
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can be prepared by reacting 2-methyl-4-quinolinamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. The synthesis of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride is relatively straightforward and can be accomplished using standard laboratory techniques.
科学研究应用
6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been studied for its potential therapeutic benefits in various scientific research applications. One of the most promising areas of research is the anti-tumor activity of 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride. Studies have shown that 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride can inhibit the growth of cancer cells in vitro and in vivo. 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to have anti-inflammatory and anti-microbial activities. In addition, 6-chloro-N-(3,4-dimethylphenyl)-2-methyl-4-quinolinamine hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
IUPAC Name |
6-chloro-N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2.ClH/c1-11-4-6-15(8-12(11)2)21-18-9-13(3)20-17-7-5-14(19)10-16(17)18;/h4-10H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXILHXOVBNVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-dimethylphenyl)-2-methylquinolin-4-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)